

JND3229: A Novel Inhibitor for Overcoming Resistance in EGFR-Mutated Cancers

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Compound of Interest

Compound Name: JND3229

Cat. No.: B15612895

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A detailed comparison of **JND3229**'s crystallographic and performance data against other EGFR inhibitors for researchers and drug development professionals.

The emergence of the C797S mutation in the epidermal growth factor receptor (EGFR) has posed a significant challenge in the treatment of non-small cell lung cancer (NSCLC), rendering third-generation inhibitors like osimertinib ineffective. **JND3229**, a novel pyrimidopyrimidinone derivative, has been identified as a potent, reversible inhibitor of EGFR harboring the C797S mutation. This guide provides a comprehensive comparison of **JND3229** with other EGFR inhibitors, supported by crystallographic data from PDB ID 5ZTO and performance metrics from in vitro and in vivo studies.

Crystallographic Data of JND3229 in Complex with EGFR (PDB ID: 5ZTO)

The crystal structure of **JND3229** bound to the EGFR kinase domain containing both the T790M and C797S mutations (EGFRT790M/C797S) provides critical insights into its mechanism of action. The structure was resolved at 2.65 Å.[\[1\]](#)

Parameter	Value
PDB ID	5ZTO
Resolution	2.65 Å
R-Value Free	0.272
R-Value Work	0.231
R-Value Observed	0.234

JND3229 binds to the ATP-binding site of the EGFR kinase domain in a "U-shaped" conformation. This binding is stabilized by hydrogen bonds and van der Waals interactions with key residues. Notably, the pyrido[2,3-d]pyrimidine-7-one core of **JND3229** forms a bidentate hydrogen bond with the hinge residue Met793.^[1] Unlike irreversible third-generation inhibitors that form a covalent bond with Cys797, **JND3229**'s reversible binding mechanism circumvents the resistance conferred by the C797S mutation.^[1]

In Vitro Performance Comparison

JND3229 has demonstrated potent inhibitory activity against various EGFR mutants, particularly the clinically challenging triple mutant EGFR L858R/T790M/C797S. Its performance has been compared with other key EGFR inhibitors.

Enzymatic Inhibition (IC50)

The half-maximal inhibitory concentration (IC50) values from enzymatic assays highlight the potency of **JND3229** against different EGFR variants.

Compound	EGFRL858R/T790M /C797S (nM)	EGFRL858R/T790M (nM)	EGFRWT (nM)
JND3229	5.8[1][2][3]	30.5[1][2][3]	6.8[1][2][3]
Osimertinib	>400[1]	~5.7	~136
Brigatinib	Comparable to JND3229[1]	-	-
EAI045	Low nM	Low nM	-

Cellular Proliferation Inhibition (IC50)

JND3229 has also shown strong anti-proliferative effects in cell lines expressing various EGFR mutations.

Compound	BaF3 (EGFRL858R/T 790M/C797S) (μM)	BaF3 (EGFR19D/T79 0M/C797S) (μM)	NCI-H1975 (EGFRT790M) (μM)	A431 (EGFRWT) (μM)
JND3229	0.51[1][2]	0.32[1][2]	0.31[1][2]	0.27[1]
Osimertinib	>4[1]	>4	0.13[1]	-

In Vivo Efficacy

In a xenograft mouse model using BaF3 cells with the EGFR19D/T790M/C797S mutation, **JND3229** demonstrated significant monodrug anti-cancer efficacy.[1] Treatment with **JND3229** at 10 mg/kg twice daily resulted in a tumor growth inhibition (TGI) of 42.2%.[2] This was more potent than the combination of EAI045 and cetuximab, which showed a TGI of 22.3%.[1]

Experimental Protocols

Crystallization of EGFR T790M/C797S with JND3229 (PDB ID: 5ZTO)

The EGFR kinase domain (residues 696-1022) with the T790M and C797S mutations was expressed and purified. The protein-inhibitor complex was crystallized using the hanging drop vapor diffusion method at 298 K. The crystallization solution contained 0.05 M HEPES pH 8.0, 0.2 M ZnSO₄, and 25% PEG 600. X-ray diffraction data were collected at a synchrotron source.

Enzymatic Kinase Assay (ELISA)

The inhibitory activity of the compounds against EGFR kinases was determined using an enzyme-linked immunosorbent assay (ELISA). Recombinant EGFR proteins were incubated with the test compounds at varying concentrations in the presence of ATP and a substrate peptide. The amount of phosphorylated substrate was quantified using a specific antibody and a colorimetric detection method. IC₅₀ values were calculated from the resulting dose-response curves.^[1]

Cell Proliferation Assay

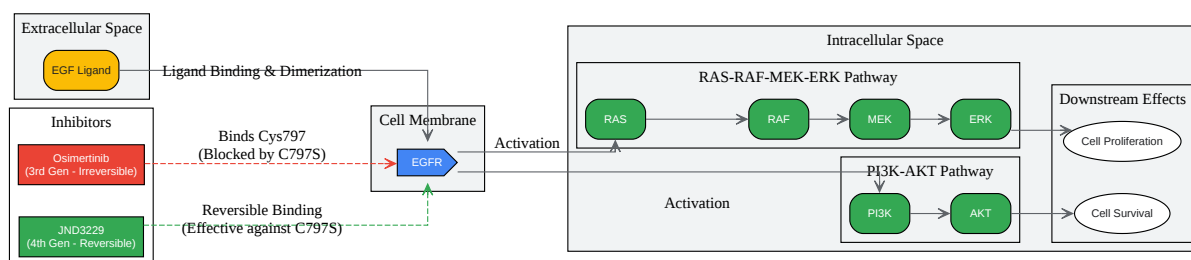
The anti-proliferative activity of the compounds was assessed using cell lines stably expressing different EGFR mutants. Cells were seeded in 96-well plates and treated with various concentrations of the inhibitors for a specified period. Cell viability was measured using a standard method such as the CellTiter-Glo luminescent cell viability assay. IC₅₀ values were determined from the dose-response curves.^[1]

In Vivo Xenograft Model

BALB/c nude mice were subcutaneously injected with BaF3 cells harboring the EGFR19D/T790M/C797S mutation. When tumors reached a certain volume, the mice were treated with **JND3229** (intraperitoneal injection), a vehicle control, or a combination of EAI045 (oral gavage) and cetuximab (intraperitoneal injection). Tumor growth and body weight were monitored throughout the study.^[1]

EGFR Signaling Pathway and Inhibitor Action

The following diagram illustrates the EGFR signaling pathway and the points of intervention for different classes of inhibitors, highlighting the challenge posed by the C797S mutation.



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